![molecular formula C14H16N4O B081585 N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 14551-09-8](/img/structure/B81585.png)
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that undergoes a colorimetric change upon reduction, making it an ideal reagent for measuring cell viability and proliferation. In
Mécanisme D'action
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is reduced by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is proportional to the number of viable cells in the sample. The reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are present in all metabolically active cells.
Effets Biochimiques Et Physiologiques
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is non-toxic to cells and does not interfere with cellular metabolism or function. It is a reliable and sensitive indicator of cell viability and proliferation, and has been used in a wide range of cell types, including mammalian cells, bacteria, and fungi. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is also compatible with a variety of cell culture media and buffers, making it a versatile reagent for cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is its sensitivity and accuracy in measuring cell viability and proliferation. It is also easy to use and provides results quickly, making it a popular choice for high-throughput screening assays. However, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline does have some limitations. It is not suitable for measuring cell death or apoptosis, and it can be affected by factors such as pH and temperature. In addition, the reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline can be inhibited by certain compounds, such as azide and cyanide, which can lead to false negative results.
Orientations Futures
There are several potential future directions for the use of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in scientific research. One area of interest is in the development of new assays for measuring cell viability and proliferation. For example, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline could be used in combination with other reagents to provide a more comprehensive picture of cellular metabolism and function. Another area of interest is in the development of new applications for N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in areas such as drug discovery and toxicology. Finally, there is potential for the development of new N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline analogues with improved sensitivity and specificity for measuring cell viability and proliferation.
Méthodes De Synthèse
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is synthesized by the reaction of N-ethyl-N-methyl-4-nitroaniline with sodium nitrite and pyridine-4-carboxylic acid. The resulting diazonium salt is then coupled with 1-methoxyphenazine methosulfate to form N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline. This synthesis method has been optimized to yield a high purity product with a high degree of reproducibility.
Applications De Recherche Scientifique
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is commonly used in scientific research as a reagent for measuring cell viability and proliferation. It is used in a variety of assays, including MTT assays, cell proliferation assays, and cytotoxicity assays. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is particularly useful for measuring cell viability in response to drug treatments or other stimuli, as it provides a sensitive and accurate measure of metabolic activity.
Propriétés
Numéro CAS |
14551-09-8 |
|---|---|
Nom du produit |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3 |
Clé InChI |
ZYIVWKKFAZQESM-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
SMILES canonique |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



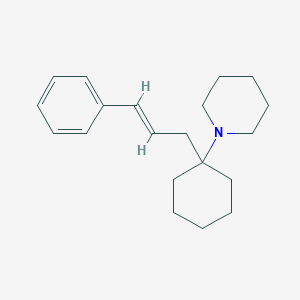
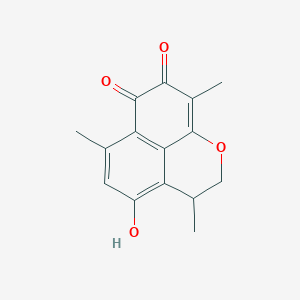



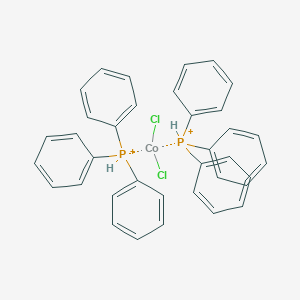
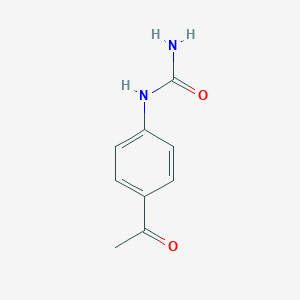
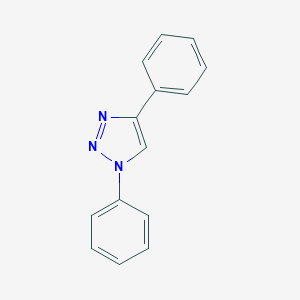
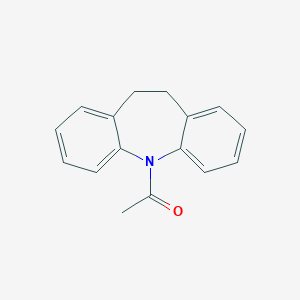
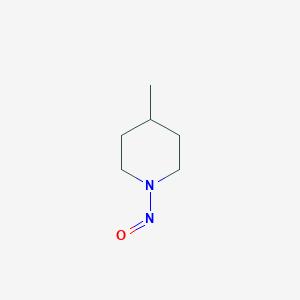
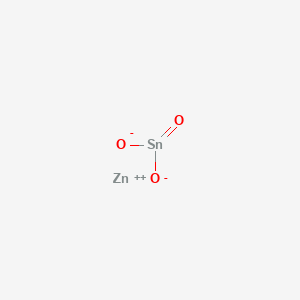

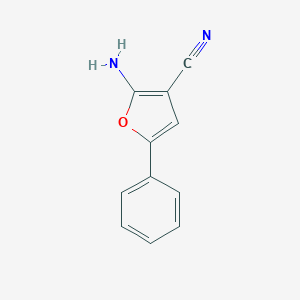
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)